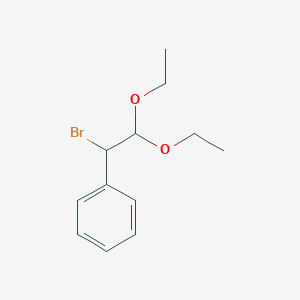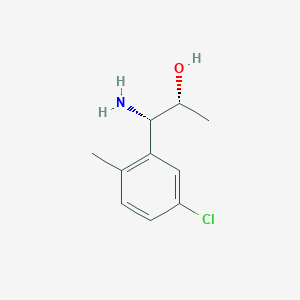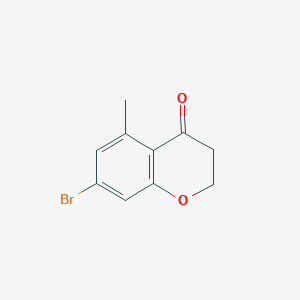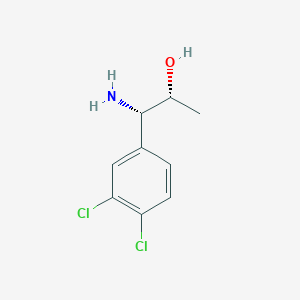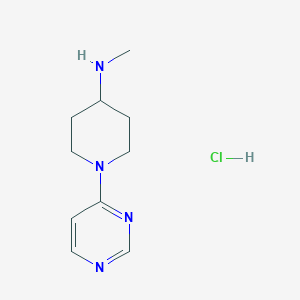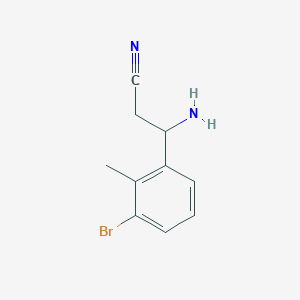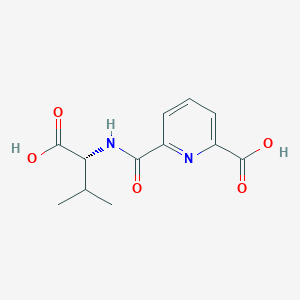![molecular formula C9H10F4N2 B13043461 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)benzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with ethylenediamine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize efficiency.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Amine oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Shares the fluorine and trifluoromethyl groups but differs in functional groups.
2,2’-Bis(trifluoromethyl)benzidine: Contains similar fluorinated aromatic rings but with different substituents.
Uniqueness: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of fluorine atoms and a trifluoromethyl group attached to an ethane-1,2-diamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F4N2 |
|---|---|
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2 |
Clé InChI |
VZUUWURFTNDEIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
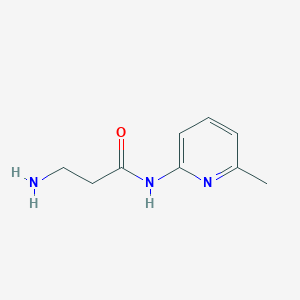
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
